bn80933 bn80933
Brand Name: Vulcanchem
CAS No.: 214348-10-4
VCID: VC1789093
InChI: InChI=1S/C29H34N4O3S/c1-18-19(2)26-23(20(3)25(18)34)11-12-29(4,36-26)28(35)33-15-13-32(14-16-33)22-9-7-21(8-10-22)31-27(30)24-6-5-17-37-24/h5-10,17,34H,11-16H2,1-4H3,(H2,30,31)/t29-/m0/s1
SMILES: CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C
Molecular Formula: C29H34N4O3S
Molecular Weight: 518.7 g/mol

bn80933

CAS No.: 214348-10-4

Cat. No.: VC1789093

Molecular Formula: C29H34N4O3S

Molecular Weight: 518.7 g/mol

* For research use only. Not for human or veterinary use.

bn80933 - 214348-10-4

Specification

CAS No. 214348-10-4
Molecular Formula C29H34N4O3S
Molecular Weight 518.7 g/mol
IUPAC Name N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide
Standard InChI InChI=1S/C29H34N4O3S/c1-18-19(2)26-23(20(3)25(18)34)11-12-29(4,36-26)28(35)33-15-13-32(14-16-33)22-9-7-21(8-10-22)31-27(30)24-6-5-17-37-24/h5-10,17,34H,11-16H2,1-4H3,(H2,30,31)/t29-/m0/s1
Standard InChI Key STCYUKSGPHEXDI-LJAQVGFWSA-N
Isomeric SMILES CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C
SMILES CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C
Canonical SMILES CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)N=C(C5=CC=CS5)N)C(=C1O)C)C

Introduction

Chemical Identity and Structure

BN80933, also known by its CAS number 214348-10-4, is a complex organic compound with the molecular formula C29H34N4O3S and a molecular weight of 518.7 g/mol . The compound's IUPAC name is N'-[4-[4-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carbonyl]piperazin-1-yl]phenyl]thiophene-2-carboximidamide . This structure combines several functional groups that contribute to its dual inhibitory properties against both neuronal nitric oxide synthase and lipid peroxidation.

The compound contains a piperazine linker connecting a chromene moiety (featuring a hydroxyl group and multiple methyl substituents) with a phenyl group bearing a thiophene-2-carboximidamide substituent . The stereochemistry at position 2 of the chromene ring is in the S configuration, which may be important for its biological activity . This particular structural arrangement allows BN80933 to interact with both enzyme targets while maintaining good physicochemical properties for biological applications.

Table 1.1: Chemical Properties of BN80933

PropertyValue
Molecular FormulaC29H34N4O3S
Molecular Weight518.7 g/mol
CAS Number214348-10-4
Physical StateSolid

Mechanism of Action

BN80933 exhibits a unique dual mechanism of action that targets two pathways involved in neuronal damage following ischemic events or trauma. The compound is a potent inhibitor of neuronal nitric oxide synthase (nNOS) with a Ki value of 0.92 μM, while simultaneously inhibiting lipid peroxidation with an IC50 value of 0.29 μM . This dual-action approach addresses two major contributors to neuronal death in acute neurological disorders: excessive nitric oxide production and reactive oxygen species-induced lipid peroxidation.

One of the most notable features of BN80933 is its remarkable selectivity for the neuronal isoform of NOS. The compound exhibits approximately 120-fold selectivity for nNOS over endothelial NOS (eNOS), and shows no significant inhibitory effect on inducible NOS (iNOS) at concentrations up to 300 μM . This selectivity profile is particularly important for neuroprotective applications, as it allows for inhibition of potentially harmful neuronal NO production while preserving beneficial endothelial NO functions such as vasodilation and endothelial integrity.

The functional selectivity of BN80933 was confirmed in tissue preparation experiments. The compound dose-dependently inhibited nitrergic relaxation elicited by electrical field stimulation in rat fundus strips with an IC50 of 18 ± 4.5 μM, while having no significant effect on endothelium-dependent relaxation in rat aorta even at concentrations as high as 300 μM . This stands in contrast to less selective inhibitors like L-NA, which was actually slightly more potent in aorta (IC50 = 3.7 μM) than in gastric fundus (IC50 = 7.4 μM) .

Table 2.1: Inhibitory Profile of BN80933 on NOS Isoforms and Lipid Peroxidation

TargetPotencyComments
Neuronal NOS (nNOS)Ki = 0.92 μMCompetitive inhibition with L-arginine
Endothelial NOS (eNOS)~120× less potent than on nNOSMinimal inhibition at therapeutic concentrations
Inducible NOS (iNOS)No effect up to 300 μMComplete selectivity vs. inflammatory NOS
Lipid PeroxidationIC50 = 0.29 μMPotent antioxidant activity
Experimental ModelEndpointResult
Hypoxia in primary cortical neuronsPrevention of LDH elevationIC50 = 0.15 ± 0.05 μM
Glutathione depletion in HT-22 cellsPrevention of cell deathSuperior to other tested antioxidants
Post-glutamate treatment in HT-22 cellsCell viabilityEffective up to 6 hours after glutamate exposure
β-epiprostaglandin F2α elevationInhibition of isoprostane formationPrevented this marker of lipid peroxidation
ParameterResults
Effective Dose Range0.3 - 10 mg/kg
Route of AdministrationIntravenous
Infarct Volume Reduction60-70% protection
Therapeutic Time WindowUp to 8 hours after ischemia onset
Functional OutcomeSignificant improvement in neurological deficit
Adverse EffectsOnly slight, transient blood pressure elevation at highest dose

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